molecular formula C18H13ClF4N6O B608235 (r)-(2-氯-3-(三氟甲基)苯基)(1-(5-氟嘧啶-2-基)-4-甲基-1,4,6,7-四氢-5h-[1,2,3]三唑并[4,5-c]吡啶-5-基)甲苯酮 CAS No. 1627902-21-9

(r)-(2-氯-3-(三氟甲基)苯基)(1-(5-氟嘧啶-2-基)-4-甲基-1,4,6,7-四氢-5h-[1,2,3]三唑并[4,5-c]吡啶-5-基)甲苯酮

货号 B608235
CAS 编号: 1627902-21-9
分子量: 440.7866
InChI 键: CWFVVQFVGMFTBD-SECBINFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “®-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone” is a novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonist . It contains a synthetically challenging chiral center .


Synthesis Analysis

The synthesis of this compound involves a single pot dipolar cycloaddition reaction/Cope elimination sequence . This process was developed to access novel 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine P2X7 antagonists .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a synthetically challenging chiral center . It belongs to the class of compounds known as 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a dipolar cycloaddition reaction and a Cope elimination sequence . These reactions were carried out in a single pot, simplifying the synthesis process .

科学研究应用

  1. P2X7 拮抗剂用于治疗情绪障碍:相关化合物 (S)-(2-氟-3-(三氟甲基)苯基)(1-(5-氟嘧啶-2-基)-6-甲基-1,4,6,7-四氢-5H-[1,2,3]三唑并[4,5-c]吡啶-5-基)甲苯酮被开发为 P2X7 拮抗剂。它在低剂量下对大鼠表现出强烈的 P2X7 受体占据,表明其在治疗情绪障碍方面的潜力(Chrovian 等,2018)

  2. 杂环类似物中的氯-甲基交换规则:另一项研究重点关注相关杂环化合物的同构结构,展示了氯-甲基交换规则。这一见解有助于我们理解化学中的结构和电子性质(Swamy 等,2013)

  3. 在抗真菌剂开发中的合成:在新型广谱三唑类抗真菌剂伏立康唑的合成中,相关化合物发挥了至关重要的作用。该研究探索了非对映选择性反应和合成路线,加深了我们对复杂有机合成的理解(Butters 等,2001)

  4. 5-HT1A 受体激动剂在抗抑郁药研究中的应用:一项研究调查了相关化合物的衍生物作为选择性和有效的 5-HT1A 受体激动剂。这些发现对于开发新的抗抑郁药具有重要意义(Vacher 等,1999)

  5. 晶体学中的结构表征:已经对晶体学中类似化合物的结构表征进行了研究,提供了对其分子结构和在材料科学中的潜在应用的见解(Cao 等,2010)

作用机制

This compound acts as a P2X7 antagonist . P2X7 receptors are a type of purinergic receptor for ATP, which play a role in apoptosis, inflammation, and pain sensation . By antagonizing these receptors, the compound could potentially have therapeutic effects in conditions related to these biological processes .

未来方向

The compound has been chosen for advancement into phase I clinical trials to assess safety and tolerability in healthy human subjects prior to the initiation of proof of concept studies for the treatment of mood disorders . This suggests that future research will likely focus on further clinical testing and potentially the development of therapeutic applications for this compound .

属性

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-[(4R)-1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFVVQFVGMFTBD-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone

CAS RN

1627902-21-9
Record name JNJ-54175446
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1627902219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-54175446
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JNJ-54175446
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32524GLF40
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (0.30 g, 1.28 mmol), 2-chloro-3-(trifluoromethyl)benzoic acid (0.34 g, 1.54 mmol), HATU (0.38 g, 1.28 mmol), and Et3N (0.18 mL, 1.28 mmol) in DMF (5 mL) was stirred for 30 min. The reaction was diluted with EtOAc (30 mL) and washed with H2O (3×20 mL). The organic layers were combined, dried (Na2SO4), and concentrated. Chromatography of the resulting residue (SiO2; MeOH(NH3):DCM) gave the title compound (0.51 g, 90%). 1H NMR (500 MHz, CDCl3) δ 8.80-8.43 (m, 2H), 7.82-7.44 (m, 1H), 7.27-7.15 (m, 2H), 6.66-6.60 (m, 1H), 5.95-4.92 (m, 1H), 3.77-2.54 (m, 3H), 1.74-1.53 (m, 3H). MS (ESI): mass calculated for C18H13ClF4N6O, 440.08. m/z found, 441.0 [M+H]+.
Name
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。